1-Boc-piperidine-3-acetic acid
Overview
Description
1-Boc-piperidine-3-acetic acid is a chemical compound with the molecular formula C12H21NO4 . It is used as an important raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .
Synthesis Analysis
The synthesis of this compound involves several steps. One method uses N-benzyl-3-hydroxy piperidines as a starting material, which is dissolved in methyl alcohol. A palladium-carbon catalyst and tert-Butyl dicarbonates are added, and the mixture is reacted under hydrogen. The reaction is monitored using TLC, and once complete, the catalyst is filtered out. The filtrate is then evaporated, and the residue is dissolved in acetic acid ethyl and aqueous hydrochloric acid. The solution is washed with saturated sodium bicarbonate solution and salt solution, and the washing lotion is extracted with ethyl acetate. After drying, the product obtained is N-Boc-3-hydroxy piperidine .
Molecular Structure Analysis
The molecular structure of this compound consists of a piperidine ring, which is a six-membered ring containing one nitrogen atom and five carbon atoms. Attached to one of the carbon atoms of the piperidine ring is a carbonyl group (C=O), which is part of the Boc (tert-butoxycarbonyl) protecting group. The Boc group is attached to the nitrogen atom of the piperidine ring. Also attached to the same carbon atom of the piperidine ring is an acetic acid group (CH2COOH) .
Chemical Reactions Analysis
Piperidine derivatives, including this compound, can undergo various intra- and intermolecular reactions leading to the formation of various substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . For instance, a method proposed by some authors combines three reactions in one step: the removal of the metalation group, dehydroxylation, and pyridine reduction .
Physical and Chemical Properties Analysis
This compound is a white to yellow low melting solid . Its molecular weight is 243.30 g/mol . The melting point is between 35 - 40 °C .
Scientific Research Applications
1. Synthesis of Novel Heterocyclic Compounds
Matulevičiūtė et al. (2021) synthesized a series of methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates, employing 1-Boc-piperidine-3-acetic acid as a key building block. These compounds are novel heterocyclic amino acids used for creating chiral and achiral building blocks in pharmaceutical research (Matulevičiūtė et al., 2021).
2. Development of Synthetic Routes for Drug Substances
Guillaume et al. (2007) utilized this compound in the synthesis of compound R116301, a drug substance. Their process involved deprotonation, benzaldehyde addition, and cyclic carbamate formation, showcasing the chemical’s role in complex pharmaceutical synthesis (Guillaume, Cuypers & Dingenen, 2007).
3. Investigating Enantioselective Deprotonation
Bailey et al. (2002) conducted experimental and computational studies on the asymmetric deprotonation of N-Boc-piperidine. Their research provides insights into the chemical behavior of this compound, particularly in reactions involving sec-alkyllithium and (-)-sparteine (Bailey, Beak, Kerrick, Ma & Wiberg, 2002).
4. Thermal Degradation Studies
Mills, Baker, and Hodge (1970) explored the thermal degradation of 1-deoxy-1-piperidino-d-fructose, a related compound, providing a broader understanding of the thermal behavior of piperidine derivatives, including this compound (Mills, Baker & Hodge, 1970).
5. Stereoselective Synthesis
Kumar and Baskaran (2009) reported the stereoselective synthesis of N-Boc-protected cis-(2R,3S)-3-hydroxy pipecolic acid, demonstrating the utility of this compound in creating stereospecific compounds (Kumar & Baskaran, 2009).
Mechanism of Action
Target of Action
1-Boc-piperidine-3-acetic acid is a biochemical reagent used in proteomics research It’s known to be involved in the knoevenagel condensation , a reaction that involves the condensation of carbon acid compounds with aldehydes .
Mode of Action
The mode of action of this compound is related to its role in the Knoevenagel Condensation . In this reaction, an enol intermediate is initially formed. This enol then reacts with the aldehyde, and the resulting aldol undergoes subsequent base-induced elimination . A variation of the mechanism involves piperidine acting as an organocatalyst, involving the corresponding iminium intermediate as the acceptor .
Biochemical Pathways
The Knoevenagel Condensation, in which this compound participates, leads to the formation of α,β-unsaturated compounds . These compounds play a crucial role in various biochemical pathways, particularly those involving carbon-carbon bond formations .
Result of Action
The result of the action of this compound is the formation of α,β-unsaturated compounds via the Knoevenagel Condensation . These compounds have various applications in organic synthesis and can serve as precursors to a wide range of other compounds.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the Knoevenagel Condensation can be catalyzed by different substances, such as the ionic liquid 1-butyl-3-methylimidazonium tetrafluoroborate . The reaction environment, including factors like temperature and pH, can also impact the efficacy and stability of the compound.
Safety and Hazards
When handling 1-Boc-piperidine-3-acetic acid, it is recommended to wash face, hands, and any exposed skin thoroughly. Protective gloves, clothing, eye protection, and face protection should be worn. Avoid breathing dust, fume, gas, mist, vapors, or spray. Use only outdoors or in a well-ventilated area. Keep away from heat, sparks, open flames, and hot surfaces .
Future Directions
Piperidines are among the most important synthetic fragments for designing drugs. Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . More than 7000 piperidine-related papers were published during the last five years, indicating the significant interest in this field .
Biochemical Analysis
Biochemical Properties
Piperidine derivatives, which include 1-Boc-piperidine-3-acetic acid, are known to play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Cellular Effects
Piperidine derivatives have been found to exhibit antiproliferation and antimetastatic effects on various types of cancers both in vitro and in vivo .
Molecular Mechanism
Piperidine derivatives have been found to exhibit remarkable properties like antioxidant, anti-apoptotic, anti-inflammatory, and bioavailability enhancing abilities .
Properties
IUPAC Name |
2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-12(2,3)17-11(16)13-6-4-5-9(8-13)7-10(14)15/h9H,4-8H2,1-3H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZYGREZDLJVVSV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60399467 | |
Record name | [1-(tert-Butoxycarbonyl)piperidin-3-yl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60399467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
183483-09-2 | |
Record name | [1-(tert-Butoxycarbonyl)piperidin-3-yl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60399467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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